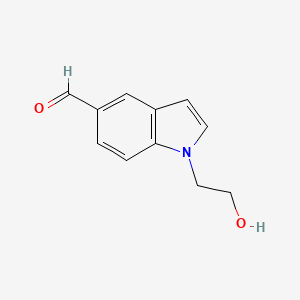
(1S,2S)-2-Cyanocyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-Cyanocyclobutanecarboxylic acid is a chiral compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of alkenes using diazo compounds or ylides can lead to the formation of cyclobutane derivatives . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve the desired stereochemistry and functional groups.
化学反応の分析
Types of Reactions
(1S,2S)-2-Cyanocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the cyclobutane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation of the carboxylic acid group can produce corresponding esters or anhydrides.
科学的研究の応用
(1S,2S)-2-Cyanocyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1S,2S)-2-Cyanocyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
(1S,2S)-2-Aminocyclobutanecarboxylic acid: Similar structure but with an amino group instead of a nitrile group.
(1S,2S)-2-Hydroxycyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitrile group.
(1S,2S)-2-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (1S,2S)-2-Cyanocyclobutanecarboxylic acid makes it unique compared to its analogs
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
InChIキー |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
異性体SMILES |
C1C[C@@H]([C@H]1C#N)C(=O)O |
正規SMILES |
C1CC(C1C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


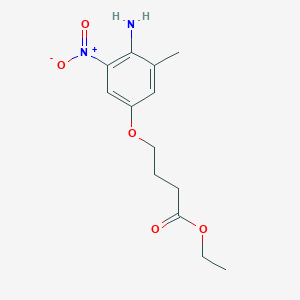
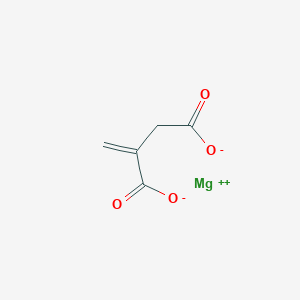
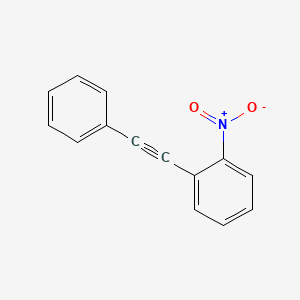
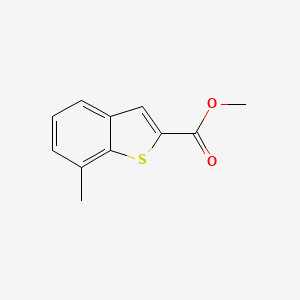
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
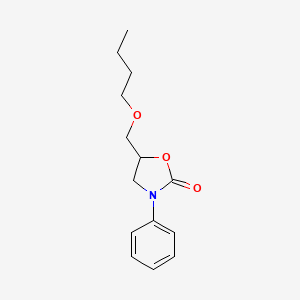
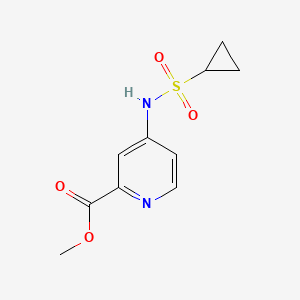
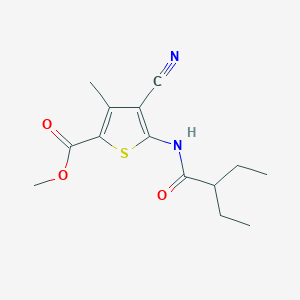
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
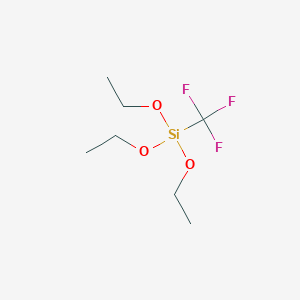
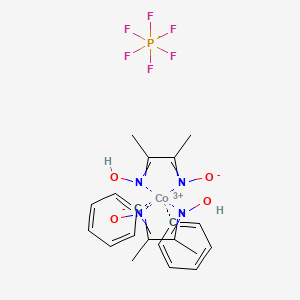
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
